Acide tridécanoïque

Vue d'ensemble

Description

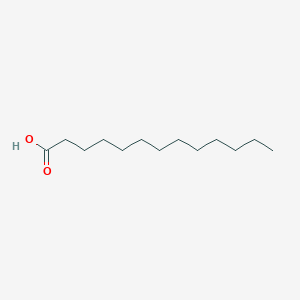

Acide tridécanoïque: , également connu sous le nom d'acide tridécylique, est un composé organique de formule CH₃(CH₂)₁₁COOH. C'est un acide gras saturé à 13 atomes de carbone et se présente sous la forme d'un solide blanc. Ce composé fait partie du groupe des acides gras à longue chaîne et est connu pour son odeur de type cireux .

Applications De Recherche Scientifique

Antimicrobial Properties

Antibacterial Activity

Tridecanoic acid exhibits significant antimicrobial effects, particularly against antibiotic-resistant bacteria. Research indicates that it inhibits the formation of persister cells in Escherichia coli, a common pathogen associated with foodborne illnesses. In studies, tridecanoic acid demonstrated an inhibition rate of 44-fold for persister cell formation compared to untreated controls . This property is crucial for developing new strategies to combat bacterial infections that are resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which tridecanoic acid exerts its antibacterial effects includes disrupting cellular morphology and inducing autolysis in bacteria such as Enterococcus faecalis and Salmonella enterica. Its ability to synergize with antibiotics like ampicillin enhances its potential as a therapeutic agent in treating gastrointestinal infections.

Drug Formulation

Use in Depot Contraceptives

Tridecanoic acid has been explored as a lipophilic release-controlling substituent in injectable depot contraceptives. It was incorporated into formulations with norethisterone and levonorgestrel to enhance bioavailability without compromising drug release rates . This application highlights the potential for tridecanoic acid to improve the pharmacokinetic profiles of various medications.

Therapeutic Applications

The compound's properties suggest potential applications in drug solubility enhancement for various therapeutic agents, including anti-cancer and anti-depressant drugs. Its role as an internal standard in lipid analysis also positions it as a valuable tool in pharmaceutical research .

Analytical Chemistry

Tridecanoic acid serves as an analytical standard in quantitative titration and lipid analysis. It has been utilized for the assessment of total intramuscular fat in poultry and fatty acid profiling in various biological samples . Its hydrophobic nature makes it particularly useful for studies involving lipid metabolism.

Material Science

Polyurethane Applications

In material science, tridecanoic acid has been shown to extend the working life of polyurethane formulations based on toluene diisocyanate (TDI). Studies indicate that incorporating tridecanoic acid into TDI-based systems results in minimal changes to the physical and chemical properties of the final product while enhancing its performance over time .

| Property | Without Tridecanoic Acid | With 0.15 wt% Tridecanoic Acid |

|---|---|---|

| Shore A Hardness (24h) | 79.4 ± 2 | 80.0 ± 2 |

| Shore A Hardness (4 months) | 83.0 ± 2 | 85.5 ± 2 |

This table summarizes the hardness tests conducted on polyurethane samples with and without tridecanoic acid, demonstrating its effectiveness in maintaining material integrity over time.

Mécanisme D'action

Target of Action

Tridecanoic acid, also known as N-Tridecanoate or C13:0, is a long-chain fatty acid . It primarily targets Phospholipase A2 , a family of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce free fatty acids and lysophospholipids . This enzyme plays a crucial role in the phospholipid metabolism in biomembranes, including eicosanoid biosynthesis .

Mode of Action

Tridecanoic acid interacts with its targets, the Phospholipase A2 enzymes, and causes significant changes in their activity .

Biochemical Pathways

Given its interaction with phospholipase a2, it is likely involved in the metabolism of phospholipids and the biosynthesis of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid .

Pharmacokinetics

Like other fatty acids, it is expected to be absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Tridecanoic acid’s action on Phospholipase A2 enzymes can lead to significant changes at the molecular and cellular levels . For instance, it can cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria, leading to cell autolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tridecanoic acid. For example, the presence of other compounds, such as antibiotics, can enhance its antimicrobial potency . .

Analyse Biochimique

Biochemical Properties

These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It has been found to have antimicrobial properties , causing significant extracellular leakage activity by disrupting cellular morphology .

Cellular Effects

Tridecanoic acid has been found to cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria . This disruption leads to significant changes in the cellular processes of these organisms .

Molecular Mechanism

It is known to cause significant extracellular leakage activity by disrupting cellular morphology . This suggests that it may interact with the cell membrane or other cellular structures to exert its effects.

Temporal Effects in Laboratory Settings

It is known that tridecanoic acid can cause significant changes in cellular morphology, suggesting that its effects may be observable over time .

Metabolic Pathways

Tridecanoic acid is a long-chain fatty acid , and as such, it is likely involved in fatty acid metabolism

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'acide tridécanoïque peut être synthétisé par oxydation au permanganate du 1-tétradécène (CH₃(CH₂)₁₂CH=CH₂). Cette réaction implique l'utilisation de permanganate de potassium comme agent oxydant dans des conditions contrôlées .

Méthodes de production industrielle: La production industrielle de l'this compound implique généralement l'oxydation d'hydrocarbures à longue chaîne ou d'alcools gras. Le processus est réalisé dans de grands réacteurs où les hydrocarbures sont soumis à des températures et des pressions élevées en présence d'oxygène et de catalyseurs pour produire l'acide gras souhaité .

Analyse Des Réactions Chimiques

Types de réactions: L'acide tridécanoïque subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour produire de l'acide tridécanedioïque.

Réduction: Il peut être réduit en tridécanol.

Substitution: Il peut subir des réactions de substitution pour former des esters et des amides.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction: Hydrure de lithium et d'aluminium ou hydrogène gazeux en présence d'un catalyseur.

Substitution: Alcools ou amines en présence de catalyseurs acides.

Principaux produits formés:

Oxydation: Acide tridécanedioïque.

Réduction: Tridécanol.

Substitution: Esters tridécanoates et tridécanamides.

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique:

Biologie: Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

Industrie: Utilisé dans la production de tensioactifs, de lubrifiants et de plastifiants.

Mécanisme d'action

L'this compound exerce ses effets principalement par son interaction avec les membranes cellulaires. Il cible les enzymes phospholipase A2, qui sont impliquées dans l'hydrolyse des phospholipides dans les membranes cellulaires. En inhibant ces enzymes, l'this compound perturbe l'intégrité de la membrane cellulaire, ce qui conduit à la lyse et à la mort des cellules . Ce mécanisme est particulièrement efficace contre les cellules bactériennes, ce qui en fait un agent antimicrobien puissant .

Comparaison Avec Des Composés Similaires

L'acide tridécanoïque peut être comparé à d'autres acides gras à longue chaîne tels que:

Acide dodécanoïque (acide laurique): Un acide gras saturé à 12 atomes de carbone ayant des propriétés similaires mais un poids moléculaire légèrement inférieur.

Acide tétradécanoïque (acide myristique): Un acide gras saturé à 14 atomes de carbone ayant des propriétés similaires mais un poids moléculaire légèrement supérieur.

Unicité: L'this compound est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Son activité antimicrobienne est également remarquable, ce qui le rend précieux dans les applications médicales et industrielles .

Activité Biologique

Tridecanoic acid, a medium-chain saturated fatty acid (C13:0), has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of tridecanoic acid, supported by various studies, data tables, and case analyses.

- Molecular Formula : C13H26O2

- Molecular Weight : 214.34 g/mol

- CAS Number : 629-72-5

Tridecanoic acid is naturally found in several plant sources, including Leea guineensis and Inula grandis, and is known for its potential health benefits.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of tridecanoic acid.

Case Study: Antibacterial Efficacy

A study demonstrated that tridecanoic acid methyl ester (TAME) exhibited strong antibacterial activity against various pathogenic bacteria, including Enterococcus faecalis and Salmonella enterica. The research indicated that TAME disrupts cellular integrity, leading to leakage of cellular contents at concentrations of 375 μg/ml and 750 μg/ml, respectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (%) |

|---|---|---|

| E. coli MTCC 571 | 375 μg/ml | 70 |

| S. enterica serovar Typhimurium | 750 μg/ml | 65 |

| S. aureus MTCC 96 | 500 μg/ml | 60 |

The study also found that TAME had a synergistic effect when combined with ampicillin, enhancing its antibacterial efficacy .

Inhibition of Persister Cells

Another investigation identified tridecanoic acid as an effective inhibitor of persister cell formation in E. coli BW25113. When co-treated with ciprofloxacin, tridecanoic acid reduced persister cell levels by approximately 44-fold compared to ciprofloxacin treatment alone . This finding suggests potential applications in combating antibiotic resistance.

Anticancer Potential

Research has also explored the role of tridecanoic acid in cancer prevention. A study focused on dietary fatty acids indicated that specific patterns, including medium-chain fatty acids like tridecanoic acid, were associated with a reduced risk of colorectal cancer (CRC). The odds ratio for CRC risk was significantly lower in individuals with higher intake levels of medium-chain saturated fatty acids .

The antimicrobial effects of tridecanoic acid are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The molecular docking studies have shown that TAME binds effectively to bacterial targets, disrupting their function . Furthermore, the inhibition of persister cells may involve interference with cellular metabolic pathways that regulate dormancy and survival under antibiotic stress .

Propriétés

IUPAC Name |

tridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021684 | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Tridecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.033 mg/mL | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-53-9, 68002-90-4, 64118-44-1 | |

| Record name | Tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.